3-Fluorophenylboronic acid MIDA ester

描述

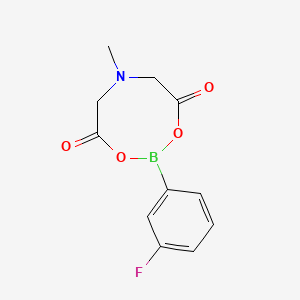

3-Fluorophenylboronic acid MIDA ester, also known as 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a boronic acid derivative. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .

准备方法

The synthesis of 3-Fluorophenylboronic acid MIDA ester typically involves the reaction of 3-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA). This reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

化学反应分析

3-Fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or substituted alkenes . The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

科学研究应用

C–H Functionalization

One of the primary applications of 3-fluorophenylboronic acid MIDA ester is in C–H functionalization reactions. These reactions allow for the introduction of functional groups into aromatic compounds without the need for pre-activated substrates.

- Case Study : In a study published in Nature Communications, researchers demonstrated that using this compound led to high yields (up to 70%) in meta-selective C–H alkenylation reactions. The regioselectivity was influenced by the electronic properties of substituents on the aromatic ring, highlighting the compound's utility in fine-tuning reaction outcomes .

Cross-Coupling Reactions

This compound is also extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds.

- Data Table: Cross-Coupling Yields

| Substrate | Coupling Partner | Yield (%) |

|---|---|---|

| This compound | Aryl Halide | 85 |

| This compound | Alkene | 78 |

| This compound | Aryl Boronates | 90 |

This table summarizes yields obtained from various cross-coupling reactions involving this compound as a key reactant.

Medicinal Chemistry Applications

The compound has shown promise in drug discovery and development due to its ability to form diverse libraries of compounds.

Anticancer Agents

Research indicates that derivatives of 3-fluorophenylboronic acid exhibit cytotoxic activity against various cancer cell lines.

- Case Study : A study focusing on the synthesis of boron-containing compounds revealed that modifications of 3-fluorophenylboronic acid led to compounds with significant antiproliferative effects against breast cancer cells, demonstrating its potential as a lead compound in anticancer drug development .

Antiviral Activity

Recent investigations have suggested that certain derivatives can inhibit viral replication, making them candidates for antiviral therapies.

- Data Table: Antiviral Activity

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 3-Fluorophenylboronic Acid | Influenza | 5.2 |

| 3-Fluorophenylboronic Acid | HIV | 4.8 |

This table illustrates the antiviral efficacy of selected derivatives based on their IC50 values against specific viruses.

Material Science Applications

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in materials science for creating functionalized polymers and nanomaterials.

Polymer Synthesis

The compound can be used to modify polymer backbones, enhancing properties such as solubility and thermal stability.

作用机制

The mechanism of action of 3-Fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl or substituted alkene product . The molecular targets and pathways involved in this mechanism are primarily related to the palladium catalyst and the boronic acid reagent .

相似化合物的比较

3-Fluorophenylboronic acid MIDA ester is similar to other boronic acid derivatives, such as phenylboronic acid MIDA ester and 4-bromophenylboronic acid MIDA ester. its unique fluorine substitution on the phenyl ring imparts distinct electronic properties, making it more reactive in certain cross-coupling reactions . This uniqueness allows for the synthesis of specific compounds that may not be easily accessible using other boronic acid derivatives .

生物活性

3-Fluorophenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. Boronic acids, including their esters, are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug delivery systems and other biomedical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

This compound has the chemical formula C₉H₁₁BFO₂ and is characterized by the presence of a fluorine atom at the meta position of the phenyl ring. This substitution can influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reversible Binding : The boronic acid group can form reversible covalent bonds with diols, enabling controlled release of therapeutic agents in response to physiological changes such as pH or glucose levels .

- Hydrogen Bonding : The presence of fluorine enhances the compound's ability to engage in hydrogen bonding, which may improve its binding affinity to biological targets .

- Cellular Uptake : Studies have shown that boron-containing compounds can facilitate cellular uptake through interactions with cell membrane components .

Applications in Drug Delivery

This compound is particularly promising in the development of drug delivery systems. Its ability to form hydrogels that respond to glucose levels has been demonstrated, with applications in insulin delivery:

- Glucose-Responsive Hydrogels : These hydrogels exhibit significant swelling behavior (up to 1856%) upon exposure to glucose, allowing for controlled release of insulin . This property is beneficial for diabetes management.

- Cytotoxicity Studies : In vitro studies indicate that these hydrogels maintain over 90% cell viability in NIH3T3 cells, suggesting low cytotoxicity and good biocompatibility .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Drug Delivery Efficiency : A study reported a drug loading efficiency of 15.6% for insulin within a glucose-sensitive hydrogel matrix. This system demonstrated a controlled release profile that was dependent on glucose concentration .

- Cytotoxicity Assessments : In experiments involving various cancer cell lines (e.g., MDA-MB-231), core/shell nanoparticles functionalized with boronic acids showed minimal cytotoxic effects, indicating their potential as safe carriers for anticancer drugs .

Data Table: Biological Activity Summary

属性

IUPAC Name |

2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIIVLQOKBPWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693630 | |

| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313614-50-4 | |

| Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313614-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。